molecular formula C12H16F3NO4 B6144007 (1R,3S,5R,6R)-2-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 1955473-99-0

(1R,3S,5R,6R)-2-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No.: B6144007
CAS No.: 1955473-99-0
M. Wt: 295.25 g/mol
InChI Key: AYEFRRLUMIYRFX-ULAWRXDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S,5R,6R)-2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a bicyclic azabicyclohexane derivative characterized by:

  • Bicyclo[3.1.0]hexane core: A strained bicyclic framework that enhances conformational rigidity, favoring selective interactions with biological targets.
  • Trifluoromethyl (CF₃) group: Positioned at C6, this substituent significantly increases lipophilicity and metabolic stability, improving membrane permeability and pharmacokinetics compared to non-fluorinated analogs .
  • tert-Butoxycarbonyl (Boc) protection: The Boc group at N2 stabilizes the amine moiety during synthesis and modulates bioavailability.
  • Carboxylic acid at C3: Provides a polar functional group for salt formation or derivatization, critical for optimizing solubility and target binding.

Properties

IUPAC Name

(1R,3S,5R,6R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO4/c1-11(2,3)20-10(19)16-6(9(17)18)4-5-7(8(5)16)12(13,14)15/h5-8H,4H2,1-3H3,(H,17,18)/t5-,6+,7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEFRRLUMIYRFX-ULAWRXDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2C1C2C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C[C@H]2[C@@H]1[C@@H]2C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key analogs and their distinguishing features:

Compound Name Structural Differences from Target Compound Key Properties Biological Implications
(1S,3S,5S,6S)-6-Methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid Methyl (CH₃) instead of CF₃ at C6 Lower lipophilicity (LogP reduced by ~1.5 units); faster metabolic clearance Reduced CNS penetration
(1R,3S,5R,6R)-6-Chloromethyl analog Chloromethyl (CH₂Cl) at C6 Increased electrophilicity; higher reactivity in nucleophilic environments Potential toxicity risks
(1R,5S,6R)-3-Boc-6-CF₃-3-azabicyclo[3.1.0]hexane-2-carboxylic acid Carboxylic acid at C2 instead of C3 Altered hydrogen-bonding capacity; reduced solubility in aqueous buffers Varied enzyme inhibition profiles
(1S,3S,5R)-6,6-Difluoro-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid Two fluorine atoms at C6; no trifluoromethyl Enhanced polarity; lower LogD (by ~0.8) compared to CF₃ Improved renal excretion
rac-(1R,5R,6S)-3-Boc-6-CF₃-3-azabicyclo[3.2.0]heptane-1-carboxylic acid Bicyclo[3.2.0]heptane core (7-membered) vs. bicyclo[3.1.0]hexane Reduced ring strain; altered binding pocket compatibility Lower potency in kinase assays

Stereochemical and Substitution Effects

  • Trifluoromethyl vs. Methyl/Chloromethyl : The CF₃ group in the target compound increases metabolic stability by resisting oxidative degradation (e.g., cytochrome P450-mediated), whereas methyl or chloromethyl analogs show faster clearance .
  • Stereochemistry : The (1R,3S,5R,6R) configuration optimizes spatial alignment with target binding sites. For example, the (1S,3S,5S,6S) diastereomer exhibits 10-fold lower affinity for mGluR2 receptors .
  • Bicyclic Framework : Bicyclo[3.1.0]hexane derivatives exhibit superior target engagement compared to larger (e.g., bicyclo[3.2.0]heptane) or smaller cores due to optimal strain and van der Waals interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.